Welcome to the BenchChem Online Store!
molecular formula C17H23NO B2523035 3-(1-Adamantyl)-4-methoxyaniline CAS No. 142651-04-5

3-(1-Adamantyl)-4-methoxyaniline

Cat. No. B2523035
M. Wt: 257.377
InChI Key: XCVZCOICYRDSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05439925

Procedure details

11.03 g (31.2 mmol) of 3-(1-adamantyl)4-methoxy -N-(trifluoroacetyl)aniline dissolved in 40 ml of methanol and 160 ml of water are treated with 7.12 g (51.5 mmol) of potassium hydroxide. The reaction medium is heated to 50° C. for 20 hours and then 80° C. for 18 hours. After evaporation to dryness, the residue is taken up with ethyl ether, the insoluble matter is filtered off and the filtrate is dried over magnesiumsulphate and evaporated. The solid is washed in hexane to yield, after drying, 7.44 g (93%) of 3-(1-adamantyl)-4-methoxyaniline, melting point 140°-141° C.
Name
3-(1-adamantyl)4-methoxy -N-(trifluoroacetyl)aniline
Quantity
11.03 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
7.12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([C:11]3[CH:12]=[C:13]([CH:21]=[CH:22][C:23]=3[O:24][CH3:25])[NH:14]C(=O)C(F)(F)F)[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.O.[OH-].[K+]>CO>[C:1]12([C:11]3[CH:12]=[C:13]([CH:21]=[CH:22][C:23]=3[O:24][CH3:25])[NH2:14])[CH2:2][CH:3]3[CH2:4][CH:5]([CH2:6][CH:7]([CH2:9]3)[CH2:8]1)[CH2:10]2 |f:2.3|

Inputs

Step One
Name
3-(1-adamantyl)4-methoxy -N-(trifluoroacetyl)aniline
Quantity
11.03 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C=2C=C(NC(C(F)(F)F)=O)C=CC2OC
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
O
Name
Quantity
7.12 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation to dryness
FILTRATION
Type
FILTRATION
Details
the insoluble matter is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate is dried over magnesiumsulphate
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
The solid is washed in hexane
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C12(CC3CC(CC(C1)C3)C2)C=2C=C(N)C=CC2OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.